Bicarbamimide, 2-hexyl-3-phenyl-
Description
Bicarbamimide, 2-hexyl-3-phenyl-, also known as 2-hexyl-3-phenylbicarbamimide, is an organic compound with the molecular formula C14H19N3O2 and a molecular weight of 261.36 g/mol . This compound is characterized by the presence of a hexyl group and a phenyl group attached to a bicarbamimide core. It is used in various scientific research applications due to its unique chemical properties.
Properties
CAS No. |
101116-81-8 |
|---|---|
Molecular Formula |
C14H19N3O2 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-hexyl-2-phenyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C14H19N3O2/c1-2-3-4-8-11-16-13(18)15-14(19)17(16)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3,(H,15,18,19) |
InChI Key |
SMJUUWGWPHPKAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=O)NC(=O)N1C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The compound (IUPAC: (2E)-2-hexyl-3-phenylprop-2-enal) features a 15-carbon backbone with a hexyl chain (C₆H₁₃), a phenyl group (C₆H₅), and an α,β-unsaturated aldehyde moiety. Its molecular formula is C₁₅H₂₀O , with a molar mass of 216.32 g/mol. The trans-configuration of the double bond (E-isomer) is thermodynamically favored, as evidenced by its crystallographic data.
Physicochemical Properties
Key properties include:
- LogP (Octanol-Water Partition Coefficient): 4.44, indicating high lipophilicity.
- Polar Surface Area: 17.07 Ų, suggesting limited solubility in polar solvents.
- Boiling Point: Estimated at 320–325°C (extrapolated from vapor pressure data).
Synthetic Routes for 2-Hexyl-3-phenyl-2-propenal
Aldol Condensation
The Claisen-Schmidt condensation is a plausible route, involving the base-catalyzed reaction between a benzaldehyde derivative and a long-chain aldehyde.
Reaction Scheme:
$$ \text{C₆H₅CHO} + \text{C₆H₁₃CH₂CHO} \xrightarrow{\text{NaOH}} \text{C₁₅H₂₀O} + \text{H₂O} $$
Procedure:
- Reactants: Benzaldehyde (1.0 equiv) and heptanal (1.2 equiv) in ethanol.
- Catalyst: 10% aqueous NaOH.
- Conditions: Reflux at 80°C for 6–8 hours.
- Workup: Acidification with HCl, extraction with diethyl ether, and distillation under reduced pressure.
Challenges:
- Competitive self-condensation of heptanal.
- Low regioselectivity for the α,β-unsaturated product.
Wittig Olefination
The Wittig reaction offers stereocontrol for the double bond. A hexyl-substituted ylide reacts with cinnamaldehyde.
Reaction Scheme:
$$ \text{C₆H₅CH=CHPPh₃⁺} + \text{C₆H₁₃CHO} \rightarrow \text{C₁₅H₂₀O} + \text{Ph₃PO} $$
Procedure:
- Ylide Preparation: Triphenylphosphine reacts with 1-bromohexane to form the phosphonium salt.
- Olefination: The ylide is generated using n-BuLi and reacted with cinnamaldehyde at −78°C.
- Purification: Column chromatography (SiO₂, hexane/ethyl acetate 9:1).
Advantages:
- High E-selectivity (≥90%).
- Avoids strong acidic/basic conditions.
Cross-Metathesis
Olefin metathesis using Grubbs catalyst provides a modern approach.
Reaction Scheme:
$$ \text{C₆H₅CH=CH₂} + \text{C₆H₁₃CH=CH₂} \xrightarrow{\text{Grubbs II}} \text{C₁₅H₂₀O} $$
Procedure:
- Reactants: Styrene (1.0 equiv) and 1-octene (1.5 equiv).
- Catalyst: Grubbs II (5 mol%).
- Conditions: Toluene, 40°C, 12 hours.
- Oxidation: Subsequent ozonolysis and reductive workup to install the aldehyde group.
Limitations:
- Requires post-metathesis functionalization.
- High catalyst cost.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Selectivity (E:Z) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Aldol Condensation | 45–55 | 7:3 | 12–18 | Industrial |
| Wittig Olefination | 60–70 | 9:1 | 35–50 | Lab-scale |
| Cross-Metathesis | 30–40 | 8:2 | 80–120 | Pilot-scale |
Data extrapolated from analogous cinnamaldehyde syntheses.
Industrial-Scale Production Considerations
Catalytic Systems
- Heterogeneous Catalysts: Zeolites (e.g., H-ZSM-5) improve aldol condensation yields to ~65% by minimizing side reactions.
- Continuous Flow Reactors: Microreactors enhance heat/mass transfer, reducing reaction time to 2–3 hours.
Byproduct Management
- Aldol Adducts: Generated from heptanal self-condensation; removed via fractional distillation.
- Oxidation Products: Over-oxidation to carboxylic acids mitigated by inert atmosphere (N₂/Ar).
Emerging Methodologies
Biocatalytic Synthesis
- Enzymatic Aldol Addition: Recombinant aldolases (e.g., from E. coli) catalyze stereoselective C–C bond formation in aqueous media.
- Yield: 38% (pilot trials).
- Advantage: Eco-friendly, no heavy metal waste.
Photoredox Catalysis
- Visible-Light-Mediated Coupling: Merging cinnamyl radicals with hexanal via Ir(ppy)₃ photocatalyst.
- Conditions: Blue LEDs, room temperature.
- Efficiency: Turnover number (TON) of 120.
Chemical Reactions Analysis
Types of Reactions
Bicarbamimide, 2-hexyl-3-phenyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or alcohols replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Bicarbamimide, 2-hexyl-3-phenyl-, has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Bicarbamimide, 2-hexyl-3-phenyl-, involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Hexyl-3-phenylcarbamate
- 2-Hexyl-3-phenylurea
- 2-Hexyl-3-phenylthiourea
Uniqueness
Bicarbamimide, 2-hexyl-3-phenyl-, is unique due to its specific combination of hexyl and phenyl groups attached to a bicarbamimide core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
